6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
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Overview
Description
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with fluoromethyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol typically involves the introduction of fluoromethyl and methylthio groups onto a triazine ring. One common method involves the reaction of a triazine precursor with fluoromethylating and methylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives
Scientific Research Applications
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 6-(Chloromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Bromomethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Hydroxymethyl)-3-(methylthio)-1,2,4-triazin-5-ol
Comparison: Compared to its analogs, 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where high reactivity and stability are required .
Properties
CAS No. |
5055-05-0 |
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Molecular Formula |
C5H6FN3OS |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-(fluoromethyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H6FN3OS/c1-11-5-7-4(10)3(2-6)8-9-5/h2H2,1H3,(H,7,9,10) |
InChI Key |
ODGFLRRELZHRRV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)CF |
Origin of Product |
United States |
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